![molecular formula C15H10Cl3N3O2 B1458281 Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate CAS No. 1439820-87-7](/img/structure/B1458281.png)
Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate
Overview
Description
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
This compound can be utilized in the Suzuki–Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The process benefits from mild reaction conditions and functional group tolerance, making it suitable for complex organic syntheses .
Protodeboronation of Pinacol Boronic Esters
It may serve as a precursor in the protodeboronation of pinacol boronic esters. This reaction is essential for formal anti-Markovnikov hydromethylation of alkenes, expanding the toolbox for synthetic organic chemists .
Anti-Fibrosis Drug Research
Derivatives of this compound have shown potential in anti-fibrosis activity. They could inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating a promising avenue for developing novel anti-fibrotic drugs .
Crystal Structure Analysis
The compound’s crystal structure can provide insights into molecular interactions and stability, which is crucial for designing drugs and understanding their behavior at the atomic level .
Organoboron Chemistry
As an organoboron compound, it can be transformed into a broad range of functional groups, which is significant for various chemical transformations, including oxidations, aminations, and halogenations .
Synthesis of Heterocyclic Compounds
It can be used in the synthesis of novel heterocyclic compounds with potential biological activities, which is a key aspect of medicinal chemistry and chemical biology .
Catalysis Research
The compound may find applications in catalysis, particularly in reactions where the boron moiety is retained in the product, such as conjunctive cross-couplings and radical-polar crossover reactions .
Pharmacological Evaluation
Its derivatives can be evaluated for various pharmacological activities, including antimicrobial, antiviral, and antitumor properties, which are essential for drug discovery and development .
properties
IUPAC Name |
methyl 2-[4-chloro-2-(2,6-dichlorophenyl)imidazo[4,5-c]pyridin-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3O2/c1-23-11(22)7-21-10-5-6-19-14(18)13(10)20-15(21)12-8(16)3-2-4-9(12)17/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZJFUQCOSNJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C(=NC=C2)Cl)N=C1C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124962 | |
Record name | 1H-Imidazo[4,5-c]pyridine-1-acetic acid, 4-chloro-2-(2,6-dichlorophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate | |
CAS RN |
1439820-87-7 | |
Record name | 1H-Imidazo[4,5-c]pyridine-1-acetic acid, 4-chloro-2-(2,6-dichlorophenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439820-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo[4,5-c]pyridine-1-acetic acid, 4-chloro-2-(2,6-dichlorophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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